1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both amino and thiourea functional groups, along with phenyl and trifluoromethyl substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1,2-diphenylethane-1,2-diamine, which is then reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under controlled conditions to form the desired thiourea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines or thiols.
Scientific Research Applications
1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea exerts its effects involves interactions with various molecular targets. The amino and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea: Lacks the amino group, resulting in different reactivity and applications.
1-((1S,2S)-2-Amino-1,2-diphenylethyl)thiourea: Lacks the trifluoromethyl groups, affecting its lipophilicity and biological activity.
Uniqueness: 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is unique due to the combination of its functional groups and substituents, which confer distinct chemical and biological properties. The presence of both amino and thiourea groups allows for versatile reactivity, while the trifluoromethyl groups enhance its stability and lipophilicity.
Properties
IUPAC Name |
1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXSNQTLZTQFG-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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